molecular formula C13H10ClFOS B8076024 5-Chloro-2-[(4-fluorophenyl)methoxy]benzenethiol

5-Chloro-2-[(4-fluorophenyl)methoxy]benzenethiol

Cat. No.: B8076024
M. Wt: 268.73 g/mol
InChI Key: OEOIMDOHOHRQGW-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-fluorophenyl)methoxy]benzenethiol is a chemical compound listed in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific research and industrial applications.

Preparation Methods

    Starting Materials: Selection of appropriate starting materials based on the desired chemical structure.

    Reaction Conditions: Optimization of reaction conditions, including temperature, pressure, and catalysts, to achieve the desired product.

    Purification: Use of purification techniques such as chromatography to isolate the final product.

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

5-Chloro-2-[(4-fluorophenyl)methoxy]benzenethiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the functional groups present in the compound.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-2-[(4-fluorophenyl)methoxy]benzenethiol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(4-fluorophenyl)methoxy]benzenethiol involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-Chloro-2-[(4-fluorophenyl)methoxy]benzenethiol can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can be based on factors such as:

    Chemical Structure: Differences in the arrangement of atoms and functional groups.

    Reactivity: Variations in reactivity and types of reactions they undergo.

Some similar compounds include CID 2244 (aspirin) and CID 5161 (salicylsalicylic acid), which share structural similarities but differ in their specific properties and applications .

Properties

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methoxy]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFOS/c14-10-3-6-12(13(17)7-10)16-8-9-1-4-11(15)5-2-9/h1-7,17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOIMDOHOHRQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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